2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide
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Description
2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.16477390 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The compound has been utilized in the synthesis of novel heterocycles, demonstrating its versatility as a precursor for creating diverse chemical structures. For instance, it served as a basis for synthesizing various heterocycles, including imidazo[1,2-a]pyridines and pyridine derivatives, showcasing its utility in expanding the chemical space for potential therapeutic agents and functional materials (Fadda et al., 2017).
Fluorescent Probes and Imaging Agents
The compound's derivatives have been investigated for their potential as fluorescent probes, particularly for the detection of ions like mercury. This application highlights its importance in the development of sensitive and selective sensors for environmental and biological monitoring (Shao et al., 2011).
Antioxidant Activity
Coordination complexes constructed from this compound and related derivatives have been examined for their antioxidant activity. The study of these complexes contributes to understanding the structure-activity relationships and potential therapeutic uses of such molecules in combating oxidative stress-related diseases (Chkirate et al., 2019).
Medicinal Chemistry and Drug Design
The compound has been part of research in medicinal chemistry, contributing to the discovery of new molecules with potential therapeutic applications. For example, its structure has inspired the development of ACAT inhibitors, which are explored for treating diseases involving ACAT-1 overexpression, highlighting its role in drug discovery and development (Shibuya et al., 2018).
properties
IUPAC Name |
2-(2-ethylimidazol-1-yl)-N-(1-methyl-4-pyridin-3-yloxyindazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-3-17-22-10-11-26(17)13-18(27)23-20-19-15(25(2)24-20)7-4-8-16(19)28-14-6-5-9-21-12-14/h4-12H,3,13H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNZZOANEIYLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)NC2=NN(C3=C2C(=CC=C3)OC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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